(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthetic Applications
The study by Stankyavichus et al. (1999) explores the chemical transformation of similar furan derivatives, providing insight into the rearrangement processes under specific conditions. Their research demonstrates the high yields of furan carboxylic acids from second-order Beckmann rearrangement, indicating potential pathways for modifying and synthesizing furan-based compounds, including our compound of interest (Stankyavichus, Stankyavichene, & Terent’ev, 1999).
Patra, Merz, and Metzler-Nolte (2012) delve into the realm of medicinal organometallic chemistry, highlighting the synthesis of organometallic analogues of antibiotics using carboxylic acid derivatives similar to our compound of interest. This study showcases the potential for creating bioorganometallic compounds with applications in antimicrobial resistance, although the synthesized compounds did not show promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
David et al. (1995) investigated the electrochemical behavior of unsymmetrical dihydropyridines, leading to insights into the reduction and oxidation processes of furan derivatives. Their work could inform the electrochemical modification of similar compounds for various applications (David, Hurvois, Tallec, & Toupet, 1995).
Photophysical and Photochemical Studies
Zhang et al. (2017) explored photoinduced oxidative annulation of butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, revealing a method to access polyheterocyclic structures. This indicates the potential for photophysical and photochemical applications of furan derivatives in synthesizing complex heterocyclic compounds (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Renewable Materials and Catalysis
Pacheco, Labinger, Sessions, and Davis (2015) discuss the catalytic potential of molecular sieves containing Lewis acid centers in reactions between ethylene and biomass-derived furans for producing biobased terephthalic acid precursors. This study underscores the role of furan derivatives in developing renewable materials and catalytic processes, which could be relevant for applications of our specific compound (Pacheco, Labinger, Sessions, & Davis, 2015).
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g][1]benzofuran-4-yl)methylideneamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-3-27-21(26)17-12(2)28-20-14-8-5-4-7-13(14)19(25)15(18(17)20)11-22-10-6-9-16(23)24/h4-5,7-8,11,25H,3,6,9-10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTFHKBOAPDIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.